

Sivelestat Sodium: Application Notes and Protocols for Preclinical Research

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Compound of Interest

Compound Name: Sivelestat sodium

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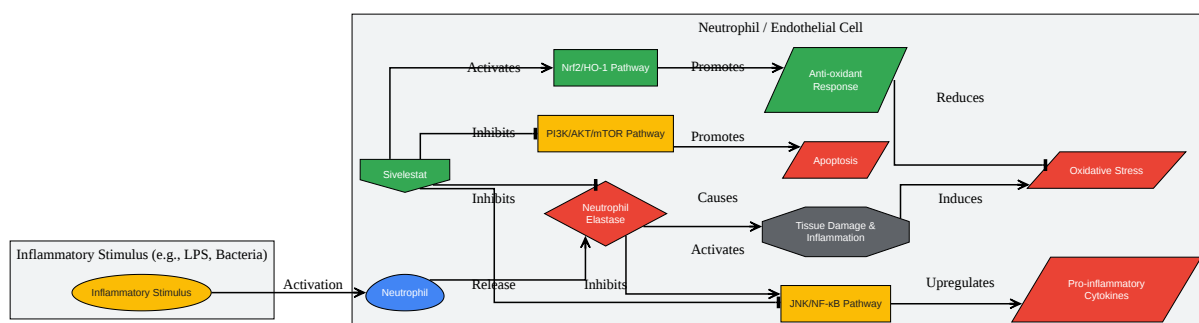
These application notes provide a comprehensive guide for the utilization of **sivelestat sodium** (also known as ONO-5046 or Elaspol) in preclinical research settings. Sivelestat is a selective inhibitor of neutrophil elastase, a key protease implicated in the pathogenesis of various inflammatory conditions, most notably acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1][2][3] This document outlines the mechanism of action, provides detailed protocols for its use in animal models, and presents a summary of effective dosages derived from published studies.

Mechanism of Action

Sivelestat sodium is a competitive and selective inhibitor of neutrophil elastase.[4] During an inflammatory response, activated neutrophils release elastase, a serine protease that degrades extracellular matrix proteins such as elastin, leading to tissue damage.[2] In the context of ALI/ARDS, excessive neutrophil elastase activity contributes to the breakdown of the alveolar-capillary barrier, increased vascular permeability, and pulmonary edema.[4][5] By specifically inhibiting neutrophil elastase, sivelestat mitigates this damage, reduces inflammatory cell infiltration, and decreases the production of pro-inflammatory cytokines.[3][5]

Recent studies have also elucidated sivelestat's broader effects on intracellular signaling pathways. It has been shown to modulate pathways such as JNK/NF- κ B, PI3K/AKT/mTOR, and Nrf2/HO-1, contributing to its anti-inflammatory, anti-oxidative, and anti-apoptotic properties.[3][6][7]

Signaling Pathway of Sivelestat Sodium



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Caption: Sivelestat's mechanism of action.

Preclinical Dosage and Administration

The effective dose of **sivelestat sodium** in preclinical models varies depending on the animal species, the disease model, and the route of administration. The following tables summarize reported dosages from various studies. It is crucial to perform dose-response studies to determine the optimal dosage for a specific experimental setup.

Table 1: Sivelestat Sodium Dosage in Rodent Models

Animal Model	Inducing Agent	Species	Route of Administration	Dosage	Key Findings	Reference
Acute Lung Injury	Lipopolysaccharide (LPS)	Rat	Intraperitoneal (i.p.)	10 or 30 mg/kg	Attenuated lung injury, reduced inflammatory cytokines.	[5]
Acute Lung Injury	LPS	Rat	i.p.	6, 10, or 15 mg/kg	Dose-dependently improved lung pathology.	[8]
Sepsis-induced ALI	Cecal Ligation and Puncture (CLP)	Rat	Intravenous (i.v.)	Not specified	Reduced pro-inflammatory factors and improved survival.	[7]
Acute Lung Injury	Klebsiella pneumoniae	Rat	i.p.	50 or 100 mg/kg	Reduced inflammatory factors and oxidative stress.	[7][8]
Ventilator-Induced Lung Injury	Mechanical Ventilation	Rat	i.v. Pretreatment	Not specified	Attenuated pulmonary edema and histological damage.	[8]
Acute Exacerbation	Bleomycin + LPS	Mouse	i.p.	100 mg/kg	Alleviated inflammation	[9]

on of Pulmonary Fibrosis						n, structural damage, and collagen formation.
Pneumonia	Streptococ cus pneumonia e	Mouse	Not specified	3 mg/kg every 12 hours	Prolonged survival and prevented progressio n of lung inflammatio n.	[8]
Radiation- Induced Lung Injury	Whole Lung Irradiation	Mouse	Not specified	Not specified	Reduced lung injury by suppressin g neutrophil elastase activity.	[10]
Acute Lung Injury	Hydrochlori c Acid (HCl) Aspiration	Hamster	i.v. infusion	0.01, 0.1, and 1 mg/kg/h	Dose- dependentl y reduced mortality and improved lung function.	[8]

Table 2: Sivelestat Sodium Dosage in Larger Animal Models

Animal Model	Inducing Agent	Species	Route of Administration	Dosage	Key Findings	Reference
Acute Lung Injury	Phorbol Myristate Acetate (PMA)	Rabbit	i.v. infusion	3-30 mg/kg/h	Dose-dependently attenuated hemorrhagic pneumonitis.	[11]
Burn-Blast Combined Injury	Burn and Blast	Dog	i.v. infusion	0.5 or 2.0 mg/kg/h	High dose improved pulmonary edema and reduced pro-inflammatory mediators.	[12][13]

Experimental Protocols

Protocol 1: Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Rats

This protocol describes the induction of ALI in rats using LPS and subsequent treatment with sivelestat.

Materials:

- Male Sprague-Dawley rats (200-250 g)
- **Sivelestat sodium** hydrate
- Lipopolysaccharide (LPS) from E. coli

- Sterile, pyrogen-free 0.9% saline
- Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
- Syringes and needles for injection

Procedure:

- Animal Acclimatization: House rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment, with free access to food and water.
- Sivelestat Preparation: Dissolve **sivelestat sodium** hydrate in sterile 0.9% saline to the desired concentration (e.g., for a 10 mg/kg dose in a 250g rat, prepare a solution that allows for a reasonable injection volume, typically 0.2-0.5 mL). Prepare fresh on the day of the experiment.
- LPS Preparation: Dissolve LPS in sterile 0.9% saline to the desired concentration (e.g., 5 mg/kg).
- Experimental Groups:
 - Control Group: Receives saline injections.
 - LPS Group: Receives LPS and a saline vehicle.
 - LPS + Sivelestat Group(s): Receives LPS and sivelestat at one or more doses (e.g., 10 mg/kg and 30 mg/kg).^[5]
- Induction of ALI: Anesthetize the rats. Administer LPS via intraperitoneal (i.p.) or intratracheal (i.t.) injection.
- Sivelestat Administration: Administer sivelestat or vehicle (saline) via i.p. or i.v. injection. The timing of administration can vary; it can be given as a pretreatment before LPS or as a treatment after LPS challenge.^{[5][8]}
- Monitoring and Sample Collection: Monitor the animals for signs of distress. At a predetermined time point (e.g., 6, 12, or 24 hours post-LPS), euthanize the animals.

- Outcome Measures:
 - Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze total and differential cell counts, and protein concentration.
 - Lung Wet-to-Dry Weight Ratio: Determine the ratio to assess pulmonary edema.
 - Histopathology: Perfuse and fix the lungs for histological examination (e.g., H&E staining) to assess lung injury scores.
 - Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF- α , IL-6, IL-1 β) in BAL fluid or serum using ELISA.
 - Myeloperoxidase (MPO) Assay: Measure MPO activity in lung tissue homogenates as an indicator of neutrophil infiltration.

Protocol 2: Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice

This protocol outlines the induction of sepsis-associated ALI in mice using the CLP model.

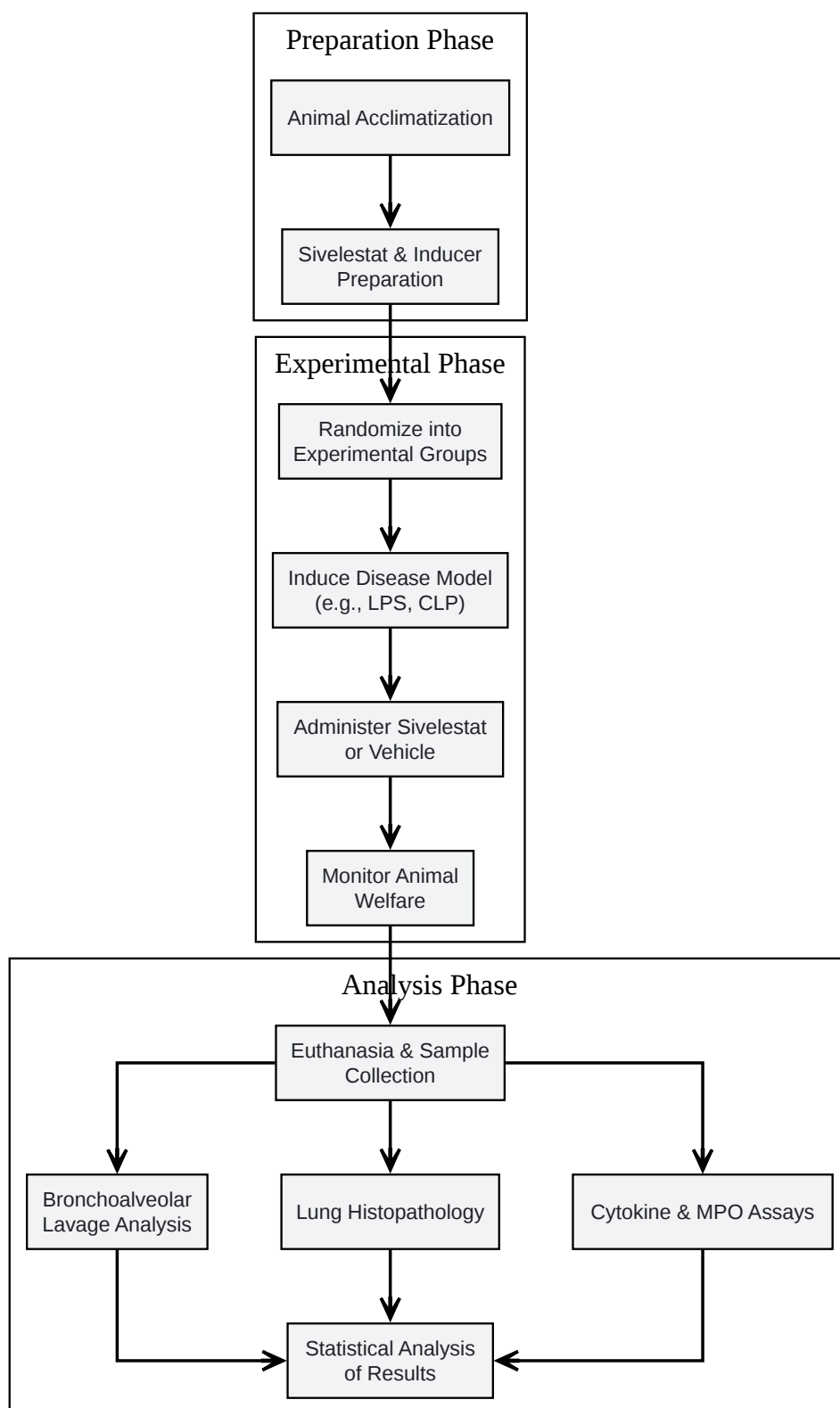
Materials:

- Male C57BL/6 mice (8-10 weeks old)
- **Sivelestat sodium** hydrate
- Sterile 0.9% saline
- Anesthesia (e.g., isoflurane)
- Surgical instruments (scissors, forceps)
- Suture material (e.g., 4-0 silk)
- Needles (e.g., 21-gauge)

Procedure:

- Animal Acclimatization: As described in Protocol 1.
- Sivelestat Preparation: Prepare sivelestat solution as described in Protocol 1.
- Experimental Groups:
 - Sham Group: Undergoes laparotomy without CLP.
 - CLP Group: Undergoes CLP and receives saline vehicle.
 - CLP + Sivelestat Group: Undergoes CLP and receives sivelestat.
- CLP Surgery:
 - Anesthetize the mouse.
 - Make a midline laparotomy incision (1-2 cm).
 - Exteriorize the cecum, ligate it below the ileocecal valve, and puncture it once or twice with a needle.
 - Gently squeeze the cecum to extrude a small amount of fecal matter.
 - Return the cecum to the abdominal cavity and close the incision in layers.
- Sivelestat Administration: Administer sivelestat or vehicle via i.p. or i.v. injection immediately after surgery and potentially at subsequent time points.
- Post-Operative Care: Provide fluid resuscitation (e.g., 1 mL of warm sterile saline subcutaneously). Monitor animals closely for signs of sepsis.
- Sample Collection and Analysis: At a predetermined endpoint (e.g., 24 hours), euthanize the mice and collect samples for analysis as described in Protocol 1.

Experimental Workflow



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Caption: A typical preclinical experimental workflow.

Conclusion

Sivelestat sodium has demonstrated significant therapeutic potential in a variety of preclinical models of inflammatory diseases, particularly ALI/ARDS. The data summarized and the protocols provided herein offer a foundation for researchers to design and conduct their own investigations into the efficacy and mechanisms of sivelestat. It is imperative to carefully consider the specific animal model, disease etiology, and desired endpoints when determining the optimal dosage and experimental design. Further research will continue to delineate the full therapeutic utility of this targeted anti-inflammatory agent.

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